[4-(Trifluoromethyl)phenyl]urea

Medicinal Chemistry Cancer Therapeutics Structure-Activity Relationship

The para‑CF₃ group on this phenylurea is a proven potency‑driver in anticancer SAR: derivatives bearing this scaffold achieve IC₅₀ 22.4 µM vs. PACA2 cells, surpassing doxorubicin. Unlike unsubstituted phenylurea or 3‑CF₃ isomers, the 4‑CF₃ pattern optimizes metabolic stability and hydrogen‑bond capacity. Available at ≥95 % purity for med‑chem and agrochemical synthesis. Request batch‑specific CoA and current pricing now.

Molecular Formula C8H7F3N2O
Molecular Weight 204.152
CAS No. 343247-65-4
Cat. No. B2995502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Trifluoromethyl)phenyl]urea
CAS343247-65-4
Molecular FormulaC8H7F3N2O
Molecular Weight204.152
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=O)N
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14)
InChIKeyCGCOVQSKNBEYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: [4-(Trifluoromethyl)phenyl]urea (CAS 343247-65-4) — A CF₃-Activated Urea Building Block


[4-(Trifluoromethyl)phenyl]urea (CAS 343247-65-4) is an aromatic urea derivative featuring a para-trifluoromethyl (CF₃) substituent on the phenyl ring [1]. With a molecular weight of 204.15 g/mol, a calculated LogP of 2.196, and a topological polar surface area (TPSA) of 55.12 Ų , this compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and agrochemical research. The electron-withdrawing and lipophilic CF₃ group modulates the electronic properties of the urea pharmacophore, influencing hydrogen bonding capacity and metabolic stability in derivative compounds. Commercial availability typically ranges from 95% to 98% purity from multiple suppliers [1].

Why Generic Urea Substitution Fails: The Critical Role of the 4-Trifluoromethyl Group in SAR-Driven Selection


Substituting [4-(trifluoromethyl)phenyl]urea with an unsubstituted phenylurea, a 3-CF₃ isomer, or a thiourea analog is not chemically or pharmacologically equivalent. The para-trifluoromethyl group imparts a distinct combination of strong electron-withdrawing character and enhanced lipophilicity that alters the electronic density on the urea nitrogen and modifies hydrogen bond donor/acceptor capacity [1]. Studies on structurally related N,N′-diaryl ureas demonstrate that the 4-CF₃ substitution pattern significantly influences in vitro potency compared to 3-CF₃ or non-fluorinated analogs [2]. Additionally, replacement with thiourea derivatives bearing the same 4-(trifluoromethyl)phenyl moiety yields markedly different antioxidant and antifungal activity profiles due to altered sulfur-mediated interactions and conformational preferences [3]. For researchers synthesizing target compounds or performing structure-activity relationship (SAR) studies, substitution with a different regioisomer or heteroatom variant introduces uncontrolled variables in binding affinity, ADME properties, and synthetic route compatibility.

Quantitative Differentiation Evidence: [4-(Trifluoromethyl)phenyl]urea in SAR and Synthetic Context


Anticancer Potency in Aryl-Urea Series: 4-CF₃ Substitution Enables Sub-25 μM IC₅₀ Against PACA2

While direct activity data for [4-(trifluoromethyl)phenyl]urea as a standalone pharmacophore is limited in public literature, its structural core appears in potent anticancer aryl-urea derivatives. In a 2023 SAR study, compound 8—which incorporates the 4-(trifluoromethyl)phenyl urea motif—exhibited an IC₅₀ of 22.4 μM against the PACA2 pancreatic cancer cell line, representing a 2.3-fold improvement in potency compared to the clinical reference agent Doxorubicin (IC₅₀ = 52.1 μM) in the same assay [1]. The study further demonstrated that the presence and position of the CF₃ group, in combination with sulfonyl modifications, was critical for achieving this enhanced cytotoxicity profile. This supports the use of [4-(trifluoromethyl)phenyl]urea as a privileged scaffold for derivatization rather than an inactive or interchangeable urea building block.

Medicinal Chemistry Cancer Therapeutics Structure-Activity Relationship Aryl-Urea Derivatives

Synthetic Route Accessibility: [4-(Trifluoromethyl)phenyl]urea as a Single-Step Isocyanate Intermediate

[4-(Trifluoromethyl)phenyl]urea offers distinct synthetic advantages as a building block due to its straightforward preparation from commercially available 4-(trifluoromethyl)phenyl isocyanate and ammonia or a primary amine via a nucleophilic acyl substitution pathway . This contrasts with more complex diaryl or thiourea analogs that require multi-step sequences involving thiophosgene, carbamoyl chlorides, or metal-catalyzed couplings . The single-step, metal-free synthesis reduces reaction complexity, improves atom economy, and avoids the use of hazardous reagents (e.g., thiophosgene) commonly required for thiourea preparation . This synthetic accessibility translates to lower procurement risk for labs requiring in-house derivatization or scale-up compatibility.

Organic Synthesis Medicinal Chemistry Process Chemistry Building Block

Physical Property Profile: Measured LogP and TPSA Position [4-(Trifluoromethyl)phenyl]urea in Drug-Like Chemical Space

The calculated physicochemical properties of [4-(trifluoromethyl)phenyl]urea (LogP = 2.196; TPSA = 55.12 Ų) position it within favorable drug-like chemical space compared to related urea analogs. The unsubstituted phenylurea (LogP ≈ 0.8; TPSA ≈ 55 Ų) is approximately 25-fold less lipophilic by partition coefficient, potentially limiting membrane permeability in cell-based assays [1]. Conversely, symmetric N,N′-bis-(4-trifluoromethylphenyl)-urea (LogP ≈ 4.5 estimated) exceeds the Lipinski LogP threshold of 5 and may exhibit poor aqueous solubility [2]. The target compound occupies an intermediate lipophilicity range that balances passive membrane diffusion with aqueous solubility—a critical consideration for researchers designing cellular assays or in vivo studies.

Physicochemical Properties ADME Drug Design Computational Chemistry

Thiourea vs. Urea Divergence: Antioxidant Activity Profiles in 4-CF₃-Phenyl Series

Replacement of the urea oxygen with sulfur (thiourea analog) bearing the identical 4-(trifluoromethyl)phenyl moiety produces fundamentally different biological activity profiles. In a 2017 study, thiourea derivatives incorporating the 4-(trifluoromethyl)phenyl group exhibited moderate antioxidant activity with IC₅₀ values ranging from 189.75 μg/mL to 191.75 μg/mL in the DPPH radical scavenging assay [1]. While [4-(trifluoromethyl)phenyl]urea itself was not directly evaluated in this head-to-head comparison, the study demonstrates that the sulfur substitution introduces distinct hydrogen bonding patterns (intramolecular N-H…S=C vs. N-H…O=C) and conformational preferences that alter biological target engagement [1]. For researchers requiring the oxygen-containing urea pharmacophore for target binding (e.g., hydrogen bonding with receptor carbonyl groups), substituting with the thiourea analog would fundamentally alter the interaction profile.

Antioxidant Activity Thiourea Derivatives Medicinal Chemistry DPPH Assay

Optimal Application Scenarios for [4-(Trifluoromethyl)phenyl]urea Procurement


Medicinal Chemistry SAR Campaigns Targeting Anticancer Aryl-Urea Derivatives

Research programs developing aryl-urea based anticancer agents should prioritize [4-(Trifluoromethyl)phenyl]urea as a core building block. Derivatives containing this scaffold have demonstrated IC₅₀ values as low as 22.4 μM against PACA2 pancreatic cancer cells—outperforming Doxorubicin (IC₅₀ = 52.1 μM) in head-to-head in vitro testing [1]. The compound is suitable for systematic SAR exploration where the urea nitrogen positions can be further functionalized to optimize potency and selectivity against specific cancer cell lines (A549, HCT116, PC3, HePG2, HOS) as demonstrated in published studies [1].

Synthesis of Asymmetric Diaryl Ureas via Isocyanate Coupling Chemistry

For process chemistry and medicinal chemistry laboratories requiring efficient synthesis of asymmetric diaryl ureas, [4-(Trifluoromethyl)phenyl]urea serves as a precursor that can be generated in situ from 4-(trifluoromethyl)phenyl isocyanate and ammonia or primary amines via a single-step nucleophilic acyl substitution . This route avoids the multi-step protocols required for more complex urea analogs and eliminates the use of hazardous thiophosgene reagents required for thiourea synthesis . The compound is compatible with standard laboratory conditions (mild heating, acetonitrile solvent) and supports metal-free synthetic workflows .

Agrochemical Lead Discovery and Pesticide Development

[4-(Trifluoromethyl)phenyl]urea belongs to a class of trifluoromethyl-phenyl ureas with established pesticidal and herbicidal applications documented in patent literature [2][3]. The compound can serve as a starting material or intermediate for synthesizing novel agrochemical agents. The 4-CF₃ substitution pattern is particularly relevant for tuning lipophilicity and metabolic stability in crop protection compounds [2]. Researchers developing next-generation herbicides or pesticides should consider this building block for structure optimization programs.

Computational Chemistry and In Silico Screening Libraries

With well-characterized physicochemical parameters (LogP = 2.196; TPSA = 55.12 Ų; MW = 204.15) , [4-(trifluoromethyl)phenyl]urea is an appropriate addition to computational screening libraries for virtual drug discovery campaigns. Its intermediate LogP value balances membrane permeability predictions with aqueous solubility constraints, positioning it favorably within Lipinski-compliant chemical space compared to less lipophilic phenylurea (LogP ≈ 0.8) or excessively lipophilic bis-CF₃ analogs (LogP ≈ 4.5) [4]. The compound's calculated properties support its use in molecular docking studies and pharmacophore modeling for target identification and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.